molecular formula C11H16N2O B053705 4-Amino-N,N-diethylbenzamide CAS No. 51207-85-3

4-Amino-N,N-diethylbenzamide

Cat. No. B053705
CAS RN: 51207-85-3
M. Wt: 192.26 g/mol
InChI Key: RNVOPVJRSRXPSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves acylation and catalytic hydrogenation processes. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride demonstrates a typical pathway involving acylation followed by catalytic hydrogenation, yielding high product purity and efficiency (Mao Duo, 2000). Such methodologies are indicative of the potential synthetic routes that might be applied to 4-Amino-N,N-diethylbenzamide, emphasizing the critical role of choosing appropriate starting materials and catalysts to achieve desired structural characteristics.

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals significant insights into their supramolecular interactions and structural flexibility. For instance, the study of supramolecular reagents based on aminobenzamides illustrates various hydrogen bond interactions that confer structural diversity and potential for co-crystallization reactions (C. Aakeröy, A. Beatty, Keith R. Lorimer, 2006). These findings suggest that 4-Amino-N,N-diethylbenzamide could exhibit a similar range of intermolecular interactions, influencing its crystal packing and overall molecular architecture.

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, reflecting their reactive nature and the potential for functionalization. The reductive chemistry of benzamide derivatives, for instance, highlights the selective toxicity for hypoxic cells through enzymatic reduction processes, offering insights into their chemical behavior under specific conditions (B. Palmer et al., 1995). Although this study focuses on a different aspect of benzamide chemistry, it underscores the importance of understanding the chemical properties and reactions of 4-Amino-N,N-diethylbenzamide to fully exploit its potential.

Physical Properties Analysis

The solubility and thermodynamic properties of benzamide compounds, such as 4-aminobenzamide, have been thoroughly investigated. Measurements in various solvents reveal that solubility is influenced by temperature, with models like the modified Apelblat providing accurate correlations. Furthermore, dissolution thermodynamics, including Gibbs energy, entropy, and enthalpy, offer valuable insights into the dissolution behavior of these compounds (Jinbo Ouyang et al., 2019). Such studies are pertinent for understanding the physical properties of 4-Amino-N,N-diethylbenzamide, particularly its solubility and interaction with solvents.

Chemical Properties Analysis

Investigations into the chemical properties of benzamide derivatives, including their vibrational spectroscopy, have shed light on their molecular interactions and structural characteristics. For instance, the study of 4-Aminobenzoic acid and its protomers via cryogenically cooled vibrational spectroscopy provides in-depth knowledge of its chemical environment and molecular geometry (T. Khuu, Nan Yang, Mark A. Johnson, 2020). This level of analysis is crucial for comprehending the intrinsic chemical properties of 4-Amino-N,N-diethylbenzamide and its behavior in different chemical contexts.

Scientific Research Applications

  • Antiemetic and Parasympathomimetic Activity :

    • A study found that a compound closely related to 4-Amino-N,N-diethylbenzamide, specifically 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, exhibits antiemetic and parasympathomimetic activities. The study focused on the compound's density and refractive index measurements in aqueous solutions (Sawale, Kalyankar, George, & Deosarkar, 2016).
  • Anticonvulsant Effects :

    • Research on 4-aminobenzamides, including variants like 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, showed promising anticonvulsant effects. These compounds were effective against seizures in mice, with some showing comparable activity to known anticonvulsant drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
  • Electrospray Mass Spectrometry in Glycan Analysis :

    • In a study on N-linked glycans, derivatives of 4-amino-N-(2-diethylaminoethyl)benzamide were used for reductive amination, providing insights into the electrospray and collision-induced dissociation fragmentation spectra, which is important for glycan analysis (Harvey, 2000).
  • Metabolic Transformation in Biological Systems :

    • Another research explored the transformation of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide in rabbits. This study revealed various transformation products of the compound after oral administration, important for understanding its metabolism and excretion (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
  • Bioequivalence and Bioavailability Studies :

    • Research on metoclopramide (4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide) in various formulations examined its pharmacokinetics, bioequivalence, and bioavailability in humans. This study is crucial for understanding the effective delivery and absorption of this drug (Block, Pingoud, Khan, & Kjellerup, 1981).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-amino-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVOPVJRSRXPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332566
Record name 4-Amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-diethylbenzamide

CAS RN

51207-85-3
Record name 4-Amino-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51207-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N,N-diethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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